The compound is classified as a ketone due to the presence of the carbonyl group (C=O) in its structure. It is also categorized under thioethers because of the sulfur atom bonded to the phenyl group.
The synthesis of 4-Phenylsulfanyl-butan-2-one typically involves a substitution reaction between 4-bromobutan-2-one and thiophenol. The process can be summarized as follows:
The molecular formula for 4-Phenylsulfanyl-butan-2-one is . Its structure features a butanone backbone with a phenylsulfanyl group attached. Key structural details include:
InChI=1S/C10H12OS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
AMQQWFLSHDKPPI-UHFFFAOYSA-N
The carbon skeleton consists of four carbon atoms in a chain with a ketone functional group at the second position and a phenyl group attached via a sulfur atom at the fourth position. This structure contributes to its unique chemical properties and biological activities .
4-Phenylsulfanyl-butan-2-one can undergo several chemical reactions, including:
The mechanism of action of 4-Phenylsulfanyl-butan-2-one has been studied primarily in the context of its anti-inflammatory properties. It exerts its effects through several pathways:
The physical and chemical properties of 4-Phenylsulfanyl-butan-2-one include:
These properties are crucial for determining its behavior in biological systems and during synthesis .
The applications of 4-Phenylsulfanyl-butan-2-one are diverse:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0